Furan, 2,2'-methylenebis-
Description
Significance within Furan (B31954) Chemistry
The significance of Furan, 2,2'-methylenebis- in furan chemistry lies in its bifunctional nature, possessing two reactive furan rings. The methylene (B1212753) bridge provides rotational flexibility, influencing the spatial arrangement of the furan moieties and, consequently, their reactivity. This structure allows it to act as a bis-diene in Diels-Alder reactions, a cornerstone of furan chemistry. ontosight.aiasianpubs.org The reactivity of the furan rings is characteristic of electron-rich aromatic systems, making them susceptible to electrophilic substitution and other transformations.
The presence of two furan rings on a single molecular backbone allows for the creation of polymers and materials with unique properties. For instance, polymers derived from bifuran structures have been shown to exhibit enhanced thermal stability compared to their monofuran counterparts. The methylene linker distinguishes it from other bridged furan compounds, impacting the resulting polymer's architecture and properties.
Role as a Chemical Precursor and Building Block
Furan, 2,2'-methylenebis- serves as a versatile precursor and building block in organic synthesis, particularly in the realm of polymer and materials chemistry. ontosight.ai Its ability to undergo Diels-Alder reactions with various dienophiles makes it a valuable monomer for the synthesis of polyadducts and, subsequently, polyimides with high thermal stability. asianpubs.org
Key Synthetic Applications:
Polymer Synthesis: It is used in Diels-Alder polymerization with bismaleimides to form soluble polyadducts. asianpubs.org These polyadducts can be subsequently aromatized to yield thermally stable polyimides, which are valuable in high-performance material applications. asianpubs.org
Oligomer and Macrocycle Synthesis: The compound is a key starting material for the synthesis of linear oligomeric furylmethanes. psu.edu These oligomers can then undergo acid-catalyzed cyclization to produce calixfurans, which are macrocyclic compounds with potential applications in host-guest chemistry. psu.edu
Coupling Reactions: In the field of polymer chemistry, 2,2'-difurylmethane has been investigated as a coupling agent in living cationic polymerization of polyisobutylene. acs.org
A notable synthesis of Furan, 2,2'-methylenebis- itself involves the reaction of furfuryl alcohol. lookchem.com One method demonstrates its synthesis with an 80% yield using a rhodium-based catalyst. lookchem.com
Emerging Research Trajectories for Furan, 2,2'-methylenebis-
Current research is exploring new frontiers for Furan, 2,2'-methylenebis- and its derivatives, driven by the demand for sustainable and high-performance materials.
Bio-based Polymers: As a molecule that can be derived from biomass (furfural is a key platform chemical from lignocellulose), Furan, 2,2'-methylenebis- is positioned as a building block for bio-based polymers. rsc.org Research is focused on developing efficient polymerization methods to create fully or partially bio-based thermosets and thermoplastics. The development of furan-based diamines, such as (5,5'-methylenebis(furan-5,2-diyl))dimethanamine (DFDA), for use as curing agents in epoxy resins highlights this trend. drexel.edu
Advanced Materials: The synthesis of novel polyamides and polyimides from furan-dimer-based dicarbonyl chloride is an active area of investigation. These polymers exhibit high melting points and thermal decomposition temperatures, making them suitable for demanding applications.
Medicinal Chemistry: While research on the specific biological activities of Furan, 2,2'-methylenebis- is limited, the broader class of furan-containing compounds is being explored for various therapeutic applications, including antimicrobial and anticancer properties. ontosight.ai Further investigation into the biological profile of Furan, 2,2'-methylenebis- and its derivatives could open new avenues in drug discovery.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-2-ylmethyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNXEIQSHICNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075182 | |
| Record name | Furan, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
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Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless clear liquid; Rich roasted aroma | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
194.00 to 195.00 °C. @ 760.00 mm Hg | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.097-1.103 (20°) | |
| Record name | di-2-Furylmethane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1197-40-6 | |
| Record name | 2,2′-Methylenedifuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebisfuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furan, 2,2'-methylenebis- | |
| Source | EPA DSSTox | |
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| Record name | 2,2-methylenebisfuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.478 | |
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| Record name | 2-(2-FURFURYL)FURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C79T9U9658 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-26 °C | |
| Record name | Di-2-furanylmethane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032947 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Reactivity Profiles and Mechanistic Investigations
Fundamental Reactivity of the Bis-Furan Moiety
The fundamental reactivity of Furan (B31954), 2,2'-methylenebis- is rooted in the characteristics of the furan ring, which is an aromatic heterocycle that can also behave as a conjugated diene. ontosight.airug.nl The presence of two furan rings connected by a CH₂ group introduces the potential for cooperative or independent reactions at either ring. The methylene (B1212753) bridge, being an insulating group, largely allows the two furan rings to react independently, although electronic effects can still have a minor influence. The furan nucleus is electron-rich, making it susceptible to electrophilic attack and oxidation. chemrxiv.org Its ability to act as a diene in cycloaddition reactions is one of its most significant reactive features. ontosight.ainih.gov
Reaction Pathways and Transformation Mechanisms
The transformation of Furan, 2,2'-methylenebis- can proceed through several distinct pathways, most notably cycloaddition reactions and oxidative processes that disrupt the aromaticity of the furan rings.
Furan and its derivatives are well-known participants in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, where they function as the diene component. rug.nlnih.gov Furan, 2,2'-methylenebis- is a valuable precursor in the synthesis of more complex molecules due to its reactivity in such reactions. ontosight.ai It can react with various dienophiles, such as maleimides or arylacetylenes. rug.nlrsc.org
The reaction involves the concerted addition of a dienophile across the 2- and 5-positions of one of the furan rings, leading to the formation of a 7-oxabicyclo[2.2.1]heptene adduct. nih.gov Given the presence of two furan rings, Furan, 2,2'-methylenebis- can potentially undergo mono- or bis-cycloaddition, depending on the stoichiometry and reaction conditions. The reactivity in these reactions is sensitive to the electronic nature of the substituents on the furan ring; electron-withdrawing groups tend to decrease reactivity by lowering the energy of the diene's highest occupied molecular orbital (HOMO). nih.gov The reaction is often thermally reversible, with the retro-Diels-Alder reaction occurring at elevated temperatures. rug.nl
Table 1: Examples of Cycloaddition Reactions Involving Furan Derivatives
| Diene | Dienophile | Product Type | Reaction Conditions | Reference |
| Furan Derivative | Maleimide | 7-oxabicyclo[2.2.1]heptene adduct | Low temperatures (e.g., 30-50°C) | rug.nl |
| 2-Furoic Acid | Maleimide | 7-oxabicyclo[2.2.1]heptene adduct | Enhanced by base (triethylamine) and water as a solvent | nih.gov |
| 2-Oxo-2H-cyclohepta[b]furan | Arylacetylene | Homobarrelene derivative | Not specified | rsc.org |
Oxidative Transformations and Degradation Pathways
The furan ring is susceptible to oxidative cleavage. The oxidation of furan, often catalyzed by cytochrome P450 enzymes in biological systems, proceeds through the formation of a highly reactive intermediate, cis-2-butene-1,4-dial. nih.gov This transformation involves the dearomatization of the furan ring. mdpi.com
For Furan, 2,2'-methylenebis-, oxidation can occur at one or both rings, leading to mono- or di-ring-opened products. Chemical oxidation can also be achieved using various reagents. For instance, a method for the two-fold oxidative coupling of furan with indoles has been developed using iron(III) chloride (FeCl₃), demonstrating the susceptibility of the furan core to oxidative functionalization. chemrxiv.org
Thermal degradation is another significant pathway. Under high-temperature conditions, such as those found in food processing, furan precursors can degrade to form furan itself. researchgate.netresearchgate.net For example, 2-furoic acid can undergo decarboxylation to yield furan, a process that becomes significant at temperatures above 140-160°C. researchgate.net
Interplay with Radical Species and Combustion Chemistry
The combustion chemistry of furan derivatives is of interest due to their potential as biofuels. nih.govrepec.org Studies on compounds like 2-methylfuran (B129897) and 2,5-dimethylfuran (B142691) provide insight into the radical-mediated reactions that Furan, 2,2'-methylenebis- would likely undergo. The combustion process is initiated by radical species, primarily hydroxyl (•OH) radicals at lower temperatures. whiterose.ac.uk
The reaction with •OH radicals can proceed via two main pathways:
H-atom abstraction: A radical can abstract a hydrogen atom from the methylene bridge or, less favorably, from the furan ring itself.
Radical addition: The •OH radical can add to the C2/C5 or C3/C4 positions of the furan ring, with addition to the C2/C5 positions being generally favored. whiterose.ac.uk
These initial steps lead to the formation of furan-based radicals, which then undergo a series of subsequent reactions, including ring-opening and decomposition, ultimately producing smaller molecules like CO, CO₂, and various hydrocarbons. dlr.de The presence of the methylene bridge in Furan, 2,2'-methylenebis- provides an additional site for H-atom abstraction, potentially influencing its ignition and combustion characteristics compared to simpler furans.
Enzyme-Mediated Biotransformation Mechanisms
The biotransformation of furan-containing compounds is a critical area of toxicology, as metabolic activation can lead to cellular damage. The primary enzymes involved in the metabolism of many heterocyclic compounds are cytochrome P450 (P450) monooxygenases. nih.govnih.gov
For furan itself, the primary P450 enzyme responsible for its oxidation is CYP2E1. nih.gov The metabolic pathway is believed to proceed as follows:
Oxidation: The furan ring is oxidized by a P450 enzyme to form a highly reactive, unsaturated 1,4-dicarbonyl metabolite, cis-2-butene-1,4-dial. nih.gov
Detoxification/Adduct Formation: This reactive metabolite can be detoxified by conjugation with glutathione (B108866) (GSH). However, if not detoxified, it can readily react with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity. nih.govnih.gov
It is highly probable that Furan, 2,2'-methylenebis- undergoes a similar biotransformation pathway. Each furan ring represents a potential site for P450-mediated oxidation. This could result in the formation of a mono-aldehyde-mono-furan species or a highly reactive bis(dialdehyde) if both rings are oxidized. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted the need for further studies on the metabolism and covalent binding of furan derivatives to better assess their safety. nih.gov
Table 2: Key Enzymes and Metabolites in Furan Biotransformation
| Parent Compound | Key Enzyme(s) | Primary Reactive Metabolite | Metabolic Outcome | Reference |
| Furan | Cytochrome P450 2E1 (CYP2E1) | cis-2-Butene-1,4-dial (BDA) | Depletion of GSH, covalent binding to macromolecules | nih.gov |
| Furosemide | P450 2C11, 2E1, 3A1, 3A2 | Furan ring oxidation products | Formation of GSH conjugates and γ-ketocarboxylic acid | nih.gov |
| Heterocyclic Aromatic Amines | P450 1A2, N-acetyltransferases (NAT1, NAT2) | N-hydroxy metabolites | Bioactivation or detoxification | nih.gov |
Structural Elucidation and Advanced Computational Chemistry
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the structural elucidation of Furan (B31954), 2,2'-methylenebis-. By probing the interactions of the molecule with electromagnetic radiation, techniques such as NMR, IR, Raman, and mass spectrometry reveal a wealth of structural information.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Furan, 2,2'-methylenebis-, both ¹H and ¹³C NMR spectra provide key diagnostic signals that confirm its structure.
Detailed research findings have reported the characterization of 2,2'-methylenedifuran using a 600 MHz NMR spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent. nist.gov The ¹H NMR spectrum shows distinct signals for the methylene (B1212753) bridge protons and the three different types of protons on the furan rings. nist.gov The methylene protons appear as a singlet, indicating their chemical equivalence, while the furan protons show characteristic doublet and doublet of doublets splitting patterns due to coupling with adjacent protons. nist.gov
The ¹³C NMR spectrum is equally informative, showing signals for the methylene carbon and the four distinct carbon atoms of the equivalent furan rings. nist.gov The chemical shifts are consistent with the presence of two furan rings linked by a CH₂ group. nist.gov
Table 1: NMR Spectroscopic Data for Furan, 2,2'-methylenebis- in CDCl₃
| Nucleus | Chemical Shift (δ) in ppm | Description | Reference |
|---|---|---|---|
| ¹H | 7.34 | Aromatic H (dd) | nist.gov |
| ¹H | 6.30 | Aromatic H (dd) | nist.gov |
| ¹H | 6.04 | Aromatic H (d) | nist.gov |
| ¹H | 3.96 | Methylene CH₂ (s) | nist.gov |
| ¹³C | 151.49 | Aromatic C | nist.gov |
| ¹³C | 141.47 | Aromatic C | nist.gov |
| ¹³C | 110.28 | Aromatic C-H | nist.gov |
| ¹³C | 106.34 | Aromatic C-H | nist.gov |
| ¹³C | 27.30 | Methylene CH₂ | nist.gov |
Data obtained on a 600 MHz spectrometer. nist.gov Abbreviations: s = singlet, d = doublet, dd = doublet of doublets.
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. While specific, complete IR and Raman spectra for Furan, 2,2'-methylenebis- are not widely reported in foundational literature, the expected characteristic absorption bands can be predicted based on its functional groups and by comparison with the well-studied spectra of furan.
The key vibrational modes for Furan, 2,2'-methylenebis- would include:
Furan Ring Vibrations : These include C-H stretching vibrations typically appearing above 3100 cm⁻¹, C=C stretching modes around 1500-1600 cm⁻¹, and ring breathing and deformation modes at lower frequencies. The C-O-C stretching of the furan ring is also a characteristic feature.
Methylene Group Vibrations : The CH₂ bridge would exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region and bending (scissoring) vibrations around 1450-1470 cm⁻¹.
IR and Raman spectroscopy provide complementary information; vibrations that are strong in IR are often weak in Raman, and vice-versa. For a molecule like Furan, 2,2'-methylenebis-, which has a degree of symmetry, this complementarity is crucial for a full vibrational assignment.
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps to determine the molecular weight and deduce structural features. The electron ionization (EI) mass spectrum of Furan, 2,2'-methylenebis- is available through the NIST Mass Spectrometry Data Center. nist.gov
The mass spectrum is characterized by a prominent molecular ion peak [M]⁺ at m/z 148, which corresponds to the molecular weight of the compound (C₉H₈O₂). nist.govnist.gov The fragmentation pattern is consistent with the structure, often involving the cleavage of the methylene bridge or fragmentation of the furan rings.
Table 2: Key Mass Spectrometry Data for Furan, 2,2'-methylenebis-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈O₂ | nist.govnist.gov |
| Molecular Weight | 148.16 g/mol | nist.govnist.gov |
| Molecular Ion Peak [M]⁺ | 148 m/z | nist.gov |
X-ray Crystallographic Analysis for Molecular Architecture
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate data on bond lengths, bond angles, and torsional angles. As of the current body of scientific literature, a single-crystal X-ray structure of Furan, 2,2'-methylenebis- has not been reported.
If such a study were performed, it would provide invaluable insight into the molecule's conformation. Key parameters that would be determined include:
The precise bond lengths and angles within the furan rings and the methylene bridge.
The packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions.
For comparison, X-ray studies on other furan-containing compounds have been conducted, revealing details of their molecular geometry. researchgate.net For instance, analysis of related structures provides typical C-O and C-C bond lengths within the furan ring and can show significant twisting between aromatic moieties. researchgate.net
Quantum Chemical and Molecular Modeling Studies
In the absence of complete experimental data, particularly for molecular conformation and vibrational analysis, quantum chemical methods serve as a powerful predictive tool.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, allowing for the prediction of various properties. To date, dedicated DFT studies focusing specifically on the structural and electronic properties of Furan, 2,2'-methylenebis- are not prominent in the literature. However, DFT has been successfully applied to study furan and its derivatives, demonstrating the potential of this approach. rsc.org
Potential applications of DFT for the study of Furan, 2,2'-methylenebis- include:
Geometry Optimization : Determining the lowest-energy conformation of the molecule, including the preferred dihedral angle between the two furan rings.
Vibrational Frequency Calculation : Predicting the IR and Raman spectra. These calculated spectra can aid in the assignment of experimental vibrational bands and can be used as a benchmark even when experimental data is unavailable.
Electronic Property Analysis : Calculating properties such as the distribution of electron density, molecular orbital energies (e.g., HOMO-LUMO gap), and electrostatic potential maps, which provide insight into the molecule's reactivity.
In-Depth Computational Analysis of Furan, 2,2'-methylenebis- Remains Elusive
A thorough investigation into the scientific literature and chemical databases for detailed computational chemistry studies on the compound Furan, 2,2'-methylenebis-, also known as 2,2'-methylenedifuran, has revealed a significant lack of specific data required for a comprehensive analysis of its structural and electronic properties. Despite extensive searches for scholarly articles and research data, specific findings related to Natural Bond Orbital (NBO) analysis, conformational analysis, electronic structure prediction, and molecular dynamics simulations for this particular molecule could not be located.
Furan, 2,2'-methylenebis- is a known chemical entity, and its basic properties are documented. However, the advanced computational elucidation as specified in the requested article outline does not appear to be publicly available. Computational chemistry is a powerful tool for understanding molecular behavior, offering deep insights into the electronic structure, stability, and reactivity of chemical compounds. Methodologies such as NBO, conformational analysis, and molecular dynamics are instrumental in modern chemical research.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, identifying key donor-acceptor interactions that contribute to its stability. Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies, which in turn dictate its physical and chemical properties. The prediction of electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is fundamental to assessing a molecule's reactivity. Finally, molecular dynamics simulations offer a dynamic view of intermolecular interactions, revealing how molecules behave in a condensed phase or interact with other molecules.
While the principles of these computational methods are well-established, their application to every known compound is not guaranteed to be present in the accessible scientific literature. The absence of such studies for Furan, 2,2'-methylenebis- means that a detailed article, as per the requested outline, cannot be generated at this time without the foundational scientific data. Further original research would be required to produce the specific data points and analyses needed to populate the requested sections on its computational chemistry.
Applications and Functionalization in Advanced Materials and Polymer Science
Monomer Design for Bio-Based Polymer Synthesis
The rigid, aromatic nature of the furan (B31954) ring, combined with the flexibility of the methylene (B1212753) bridge in Furan, 2,2'-methylenebis-, provides a unique molecular architecture for creating novel bio-based monomers. These monomers are instrumental in the synthesis of polymers that can potentially replace their petroleum-based counterparts.
Bis-Furan Diols and Dicarboxylic Acids as Building Blocks
The conversion of Furan, 2,2'-methylenebis- and related structures into diols and dicarboxylic acids has paved the way for a new generation of polyesters and other condensation polymers. These bis-furan monomers are key to imparting desirable thermal and mechanical properties to the resulting materials.
Researchers have successfully synthesized various bis-furan diols, such as 5,5′-(propane-2,2-diyl)bis(furan-2,5-diyl)dimethanol, which can be reacted with dicarboxylic acids like succinic acid to produce amorphous polyesters. google.com Another approach involves the organocatalyzed cross-coupling of furfural (B47365) and 5-hydroxymethylfurfural (B1680220) to create difuranic C11 diols, which serve as monomers for linear polyesters. acs.org
Similarly, bis-furan dicarboxylic acids are emerging as important building blocks. For instance, 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) has been shown to increase the melting and glass transition temperatures in linear polyesters when compared to polymers made from the single-ring 2,5-furandicarboxylic acid (FDCA). acs.org A polyester (B1180765) synthesized from 3,3′-bifuran-5,5′-dicarboxylic acid demonstrated exceptional oxygen barrier properties, making it a candidate for advanced packaging applications. acs.org These bifunctional monomers are crucial for developing high-performance, bio-based polymers. google.comacs.org
Table 1: Examples of Bis-Furan Monomers and Polymer Properties
| Monomer Name | Co-monomer | Resulting Polymer Type | Key Properties |
| 5,5′-(propane-2,2-diyl)bis(furan-2,5-diyl)dimethanol | Succinic Acid | Amorphous Polyester | Renewable feedstock, potential for thermosets google.com |
| Difuranic C11 Diols | Diacyl Chlorides | Linear Polyester | Tunable thermal and mechanical properties acs.org |
| 2,2′-bifuran-5,5′-dicarboxylic acid (BFDCA) | Diols | Linear Polyester | Increased melting and glass transition temperatures acs.org |
| 3,3′-bifuran-5,5′-dicarboxylic acid | Pentamethylene Glycol | Polyester (3,3′-PPeBf) | Exceptional oxygen barrier, high glass transition temperature acs.org |
Development of Furan-Based Diamines for Polyimides
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The development of furan-based diamines offers a bio-based alternative to the traditional petroleum-derived monomers used in their synthesis. mdpi.comnih.gov
A notable pathway involves using 2,5-furandimethanol (B16202) as a starting material to synthesize furan-based diamines. mdpi.comnih.govresearchgate.net These diamines can then be reacted with dianhydrides to produce bio-based polyimides. Studies have shown that polyimides derived from these furan-based monomers exhibit excellent thermal stability, a hallmark of this polymer class. mdpi.comnih.gov However, the inherent structure of the furan ring, being less rigid than a benzene (B151609) ring, can sometimes result in materials that are slightly more brittle. mdpi.comnih.gov
Further research has focused on creating specific types of polyimides, such as PMR-type resins, from furan-based diamines like 2,5-bis(furfurylamino)furan (DFDA). researchgate.net These bio-derived resins have shown lower processing temperatures compared to conventional PMR-15 resins, which could be advantageous for manufacturing. researchgate.net The thermal stability of these furan-based polyimides makes them suitable for high-temperature applications, potentially around 280°C. researchgate.net
Table 2: Furan-Based Diamines for Polyimide Synthesis
| Furan-Based Diamine Source | Resulting Polyimide Type | Key Research Findings |
| Derived from 2,5-furandimethanol | Bio-based Polyimide | Excellent thermal stability; smooth surface morphology; potential substitute for petroleum-based polymers. mdpi.comnih.govresearchgate.net |
| DFDA (2,5-bis(furfurylamino)furan) | PMR-type Polyimide | Lower softening and cure temperatures than PMR-15; good thermo-oxidative stability at high temperatures. researchgate.net |
Polymeric Material Development
The translation of bis-furan monomers into functional materials is a rapidly advancing field. From durable polyesters and thermosets to specialized resins and semiconducting polymers, the versatility of the Furan, 2,2'-methylenebis- backbone is being extensively explored.
Polyesters and Thermosets Derived from Bis-Furans
Bis-furan monomers are central to creating a diverse range of polyesters with tailored properties. The synthesis of polyesters from bis-furan diols and various dicarboxylic acids is a well-established route. google.comacs.org A significant advantage of incorporating furan rings into the polymer backbone is the potential for creating thermosetting materials through cross-linking reactions.
The furan moiety can participate in thermoreversible Diels-Alder reactions. acs.org By reacting furan-containing polyesters with cross-linking agents like bismaleimides, a dynamic covalent network can be formed. acs.orgacs.org This process transforms the thermoplastic polyester into a thermoset, which can be irreversibly hardened upon curing. google.comgoogle.com These cross-linked materials often exhibit enhanced mechanical strength and can possess self-healing properties, where the reversible nature of the Diels-Alder bond allows the material to be reformed upon heating. google.comrug.nl
Furan-Based Resins for Industrial Applications
Furan resins, a broader class of polymers derived from furan compounds like furfuryl alcohol, have long been used in various industrial sectors due to their excellent performance characteristics. wikipedia.org These resins are known for their high thermal stability, low flammability, and remarkable resistance to strong acids, bases, and other chemicals. wikipedia.orgmarketresearchintellect.com
The primary application for furan resins is in the foundry industry, where they act as binders for sand molds and cores used in metal casting. researchgate.netdatahorizzonresearch.com Their ability to withstand high temperatures makes them ideal for this purpose. Beyond foundries, their corrosion resistance has led to their use in chemically resistant cements, mortars, and protective laminates in chemical processing plants. researchgate.netscispace.com In recent years, applications have expanded into composite materials for the automotive, aerospace, and construction industries, where they contribute to the production of lightweight, high-strength components. marketresearchintellect.comdatahorizzonresearch.com
Table 3: Industrial Applications of Furan-Based Resins
| Industry | Application | Key Properties Utilized |
| Foundry | Sand binders for molds and cores | High thermal stability, high strength researchgate.netdatahorizzonresearch.com |
| Chemical | Corrosion-resistant cements, mortars, laminates | Excellent chemical resistance to acids and bases researchgate.netscispace.com |
| Construction | Composite materials, structural applications | High strength-to-weight ratio, durability datahorizzonresearch.com |
| Automotive & Aerospace | Lightweight components, composites | High performance, corrosion resistance, thermal stability marketresearchintellect.comdatahorizzonresearch.com |
| General Manufacturing | Adhesives, coatings | Versatility, chemical resistance marketresearchintellect.com |
Conjugated Polymers and Optoelectronic Potentials
When furan rings are linked in a conjugated system, the resulting polymers, known as polyfurans, exhibit interesting electronic and optical properties. wikipedia.org This has opened up a new frontier for Furan, 2,2'-methylenebis- derivatives in the field of organic electronics.
Researchers have synthesized novel conjugated polymers based on bifuran-imide units that show excellent stability, strong fluorescence, and high molecular rigidity, which is beneficial for charge transport in electronic devices. bit.edu.cn The incorporation of furan units into polymer backbones has proven effective in organic solar cells. lbl.gov By replacing or combining furan with thiophene (B33073), another common building block, scientists have developed low band-gap polymers that achieve power conversion efficiencies of up to 5% in bulk heterojunction solar cells. lbl.gov
Furthermore, the properties of polyfurans can be fine-tuned by creating copolymers, for instance with 3,4-ethylenedioxythiophene (B145204) (EDOT), leading to materials with enhanced redox stability suitable for electrochromic devices (materials that change color when a voltage is applied). researchgate.net The unique optoelectronic properties of furan-based systems, including their potential as "green" electronic compounds derived from biomass, position them as promising candidates for next-generation flexible electronics, sensors, and organic light-emitting transistors. bit.edu.cnresearchgate.netacs.org
Role in Specialized Applications
Biomedical and Electronic Packaging Materials
While direct applications of Furan, 2,2'-methylenebis- in biomedical devices are not extensively documented in publicly available research, the broader class of furan-based polymers is under investigation for such uses due to their potential biocompatibility and versatile properties. researchgate.net Furan-functionalized co-polymers, for instance, have been explored for targeted drug delivery systems. These polymers can self-assemble into nanoparticles that are capable of encapsulating therapeutic agents.
In the realm of electronic packaging, furan-based epoxy resins are gaining attention as sustainable alternatives to conventional petroleum-based materials. rsc.orgresearchgate.net These bio-based resins are being developed to meet the stringent requirements of the electronics industry, including high thermal stability and flame retardancy. rsc.orgresearchgate.net Research into furan-based epoxy thermosets has shown promising results in creating materials with high glass transition temperatures and excellent mechanical properties. youtube.comdigitellinc.com For example, a furfural-based flame retardant, when incorporated into an epoxy resin, significantly improved its fire safety performance, achieving a V-0 rating in the UL-94 test. rsc.orgresearchgate.net
Below is a data table summarizing the properties of a fire-safe furan-based epoxy resin, demonstrating its potential for electronic packaging applications. rsc.org
| Property | Value |
| Limiting Oxygen Index (LOI) | 32.9% |
| UL-94 Rating | V-0 |
| Peak Heat Release Rate Reduction | 29.3% |
| Total Smoke Production Reduction | 33.6% |
Table 1: Properties of a Furan-Based Fire-Safe Epoxy Resin. rsc.org
Automotive Sector Applications
The automotive industry is another area where furan-based polymers are finding application, driven by the demand for lightweight, high-performance, and sustainable materials. boku.ac.atontosight.ai While specific data on Furan, 2,2'-methylenebis- is limited, its derivatives have shown utility. For instance, the hydrogenation product of a related compound, 2,2-Di(2-furyl)propane, is used as a rubber additive in the manufacturing of high-performance tires to enhance elasticity and durability.
Furan-based polymers are also being considered for use in automotive composites and coatings. ontosight.airesearchgate.net Their incorporation can enhance the mechanical properties and chemical resistance of these components. ontosight.ai The European research project, FURIOUS (Versatile FUran-based polymeRs for strIct and high value applicatiOns in packaging, aUtomotive and underwater environmentS), highlights the focus on developing furan-based polymers for the automotive sector. boku.ac.at
The table below presents thermal and mechanical data for various furan-based polyesters, indicating their suitability for demanding applications like those in the automotive sector. ncsu.edu
| Polymer | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Melting Temp. (°C) |
| PHF | 493 | 35.5 | 210 | 28.1 | 148.2 |
| PPF | - | - | - | 65 | 174 |
| PBF | - | - | - | 45.7 | 140.1 |
Table 2: Thermal and Mechanical Properties of Furan-Based Polyesters. ncsu.edu
Underwater Device Components
The application of Furan, 2,2'-methylenebis- and its related polymers in underwater device components is a nascent field of research. The aforementioned FURIOUS project has identified underwater devices as a key application area for the versatile furan-based polymers they aim to develop. boku.ac.at The inherent chemical resistance of certain furan-based polymers could make them suitable for components exposed to harsh marine environments. ontosight.ai For example, amidoamine cured epoxy formulations have been utilized for underwater curing in certain applications, suggesting the potential for furan-based derivatives in this area. specialchem.com However, detailed research findings and specific data on the performance of Furan, 2,2'-methylenebis- based materials in underwater applications are not yet widely available. Further investigation is needed to fully understand the potential of these materials for marine and underwater technologies.
Toxicological Assessment and Environmental Fate
Mammalian Toxicity and Organ-Specific Effects
Direct and comprehensive studies on the mammalian toxicity of Furan (B31954), 2,2'-methylenebis- are not widely available in peer-reviewed literature. However, some sources provide basic toxicity information. It has been described as a poison by skin contact, with low toxicity by inhalation and being a moderate eye irritant. lookchem.com Specific toxicity values reported for bis(2-furyl) methane, an alternative name for the compound, include a dermal LD50 of 35,257 µg/kg in rabbits and an inhalation LCLo of 2610 mg/m³/4H in rats. thegoodscentscompany.com
To understand the potential organ-specific effects of Furan, 2,2'-methylenebis-, it is instructive to consider the well-documented toxicology of furan. The liver is the primary target organ for furan-induced toxicity in rodents. nih.govellinikahoaxes.gr This is also the case for furan derivatives such as 2-methylfuran (B129897) and 3-methylfuran (B129892). nih.gov There is also some evidence of kidney toxicity for 3-methylfuran following prolonged exposure. nih.gov
Due to a lack of specific studies on Furan, 2,2'-methylenebis-, the mechanisms of its potential hepatotoxicity and nephrotoxicity are inferred from those of furan. Furan-induced liver toxicity is a complex process that can involve both genotoxic and non-genotoxic pathways. ellinikahoaxes.gr The hepatotoxicity is characterized by effects such as cholangiofibrosis in rats and the development of hepatocellular adenomas and carcinomas in mice. nih.goveuropa.eu
The proposed mechanism for furan-induced hepatotoxicity involves metabolic activation to a reactive metabolite, which leads to cellular damage. ellinikahoaxes.gr This damage can manifest as oxidative stress, alterations in gene expression, epigenetic changes, inflammation, and increased cell proliferation. europa.eu For furan and its derivatives, the severity of liver damage and the contributing factors are likely dependent on the dose and duration of exposure. nih.gov
Regarding nephrotoxicity, while the liver is the primary target for furan, some studies on furan derivatives suggest the potential for kidney damage. nih.gov The mechanisms of furan-related nephrotoxicity are not as well-elucidated as those for hepatotoxicity.
The toxicity of furan and its derivatives is intrinsically linked to their metabolism by cytochrome P450 (CYP) enzymes. nih.gov Specifically, cytochrome P450 2E1 (CYP2E1) is the primary enzyme responsible for the metabolic activation of furan. europa.eunih.gov This enzyme catalyzes the oxidation of the furan ring, a crucial step in the formation of toxic metabolites. nih.gov It is highly probable that Furan, 2,2'-methylenebis- is also metabolized by CYP enzymes, likely including CYP2E1, given the presence of two furan moieties in its structure. The rate and extent of this metabolic activation would be a key determinant of its toxic potential.
The metabolic activation of furan by CYP2E1 leads to the formation of a highly reactive metabolite, cis-2-butene-1,4-dialdehyde (BDA). europa.eunih.gov BDA is a bifunctional electrophile that can covalently bind to cellular macromolecules, including amino acids, proteins, and DNA. europa.eu This adduction is considered a critical event in initiating the toxic effects of furan. ellinikahoaxes.gr
Similarly, it is hypothesized that the metabolism of Furan, 2,2'-methylenebis- would lead to the formation of reactive metabolites. The oxidation of one or both furan rings could generate dialdehyde (B1249045) intermediates analogous to BDA. These reactive species would then be capable of forming adducts with cellular nucleophiles, leading to cytotoxicity and potentially genotoxicity. The specific structure of these metabolites and their reactivity would depend on the metabolic pathways involved.
The genotoxicity of furan is a subject of ongoing research, with some conflicting data. nih.gov Furan has generally tested negative in bacterial gene mutation assays. nih.gov However, there is evidence for the induction of chromosomal damage in mammalian cells both in vitro and in vivo. nih.gov The reactive metabolite of furan, BDA, is known to induce mutations and DNA strand breaks in mammalian cells. nih.gov In rodents, furan exposure leads to low levels of DNA adducts in the liver and kidneys. nih.gov
Based on sufficient evidence of carcinogenicity in animal studies, the International Agency for Research on Cancer (IARC) has classified furan as "possibly carcinogenic to humans" (Group 2B). nih.govellinikahoaxes.gr Furan induces hepatocellular tumors in rats and mice, as well as bile duct tumors in rats. ellinikahoaxes.gr
Given the structural similarity and the likely metabolic activation pathway, there is a concern that Furan, 2,2'-methylenebis- could also possess genotoxic and carcinogenic properties. The formation of reactive metabolites capable of damaging DNA is a plausible mechanism for such effects. However, without specific experimental data on Furan, 2,2'-methylenebis-, its genotoxic and carcinogenic potential remains unconfirmed.
Table 1: Summary of Toxicological Data for Furan and its Derivatives
| Compound | Toxicity Profile | Target Organs | Reactive Metabolite | Carcinogenicity Classification (IARC) |
|---|---|---|---|---|
| Furan | Hepatotoxic, potentially genotoxic and carcinogenic | Liver | cis-2-butene-1,4-dialdehyde (BDA) | Group 2B (Possibly carcinogenic to humans) |
| 2-Methylfuran | Hepatotoxic | Liver | 3-acetylacrolein | Not classified |
| 3-Methylfuran | Hepatotoxic, potential for nephrotoxicity | Liver, Kidney | Not specified | Not classified |
Environmental Distribution and Persistence
Furan and its derivatives are volatile organic compounds that can be released into the atmosphere from various sources, including industrial processes and thermal food processing. mdpi.com Once in the atmosphere, their fate is governed by transport and degradation processes.
The primary degradation pathway for furan and its derivatives in the troposphere is expected to be through reactions with photochemically generated hydroxyl (•OH) radicals. The presence of double bonds in the furan ring makes these compounds susceptible to attack by •OH radicals. This reaction initiates a cascade of further reactions, leading to the formation of various degradation products and their eventual removal from the atmosphere. The atmospheric lifetime of these compounds will depend on the concentration of •OH radicals and the specific rate constant for the reaction. Without experimental data for Furan, 2,2'-methylenebis-, its atmospheric persistence cannot be precisely determined.
Soil and Water Partitioning Behavior
The environmental mobility and distribution of Furan, 2,2'-methylenebis- are governed by its physicochemical properties, which influence its partitioning between soil, water, and air. The octanol-water partition coefficient (LogP or Log Kow) is a key indicator of a chemical's tendency to associate with organic matter in soil versus remaining dissolved in water. For Furan, 2,2'-methylenebis-, the LogP value is reported to be approximately 2.46. sielc.comlookchem.com This value suggests a moderate degree of hydrophobicity.
Substances with LogP values in this range are expected to exhibit some affinity for the organic fraction of soils and sediments. This partitioning behavior implies that Furan, 2,2'-methylenebis- may be sorbed to soil particles, which can reduce its mobility in the soil column and limit its potential to leach into groundwater. Its water solubility is described as practically insoluble to insoluble, which is consistent with its moderate LogP value and further suggests a preference for partitioning into organic phases over aqueous ones. nih.gov
Table 1: Physicochemical Properties of Furan, 2,2'-methylenebis-
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₈O₂ | sielc.comnist.gov |
| Molecular Weight | 148.16 g/mol | sielc.comnist.gov |
| LogP (Octanol/Water Partition Coefficient) | 2.46 | sielc.comlookchem.com |
| Water Solubility | Practically insoluble to insoluble | nih.gov |
| Vapor Pressure | 0.594 mmHg at 25°C | lookchem.com |
Bioaccumulation and Food Chain Transfer
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues at a level higher than the surrounding medium. The potential for a compound to bioaccumulate is often estimated using its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. wikipedia.orgca.gov
Direct experimental data on the BCF for Furan, 2,2'-methylenebis- in aquatic or terrestrial organisms is currently limited. However, an estimation of its bioaccumulation potential can be made based on its octanol-water partition coefficient (LogP) of 2.46. sielc.comlookchem.com There is a strong correlation between a high LogP value and a high potential for bioaccumulation, as hydrophobic (lipophilic) substances tend to partition from water into the fatty tissues of organisms. wikipedia.orgsfu.ca
A LogP value of 2.46 indicates that Furan, 2,2'-methylenebis- is moderately lipophilic. sielc.comlookchem.com According to regulatory guidelines, substances with a BCF greater than 2,000 are typically considered bioaccumulative, while those with a BCF over 5,000 are considered very bioaccumulative. wikipedia.org While a LogP of 2.46 does not suggest a very high potential for bioaccumulation that would lead to significant biomagnification through the food chain, it does indicate a possibility for bioconcentration in aquatic organisms exposed to the compound. wikipedia.org Without measured BCF values, the precise extent of its accumulation in different species and its transfer potential across trophic levels remain uncertain.
Mechanistic Studies of Degradation in Aquatic and Biological Systems
Advanced Oxidation Processes (AOPs) are environmental remediation technologies designed to degrade persistent organic pollutants in water and wastewater. mdpi.com These processes are characterized by the generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide and water. mdpi.comresearchgate.net Common AOPs include ozonation, Fenton processes (H₂O₂/Fe²⁺), and photocatalysis. mdpi.commdpi.com
While specific studies on the degradation of Furan, 2,2'-methylenebis- by AOPs are scarce, the degradation mechanism can be inferred from research on the furan molecule itself. The furan ring is known to have a high reactivity with ozone. researchgate.net The ozonolysis mechanism involves the attack of ozone on the carbon-carbon double bonds within the furan ring. researchgate.net This initial reaction leads to the formation of an unstable primary ozonide, which then rearranges and decomposes, causing the furan ring to open. researchgate.net The decomposition of these intermediates typically yields smaller, more oxidized molecules such as dicarbonyl compounds (like glyoxal), hydroperoxides, and carboxylic acids, including formic and acetic acids. researchgate.net
Given the structure of Furan, 2,2'-methylenebis-, it is anticipated that both furan rings and the central methylene (B1212753) bridge would be susceptible to attack by the hydroxyl radicals generated during AOPs. This would lead to the fragmentation of the molecule and its progressive oxidation. The ultimate result of sustained treatment with AOPs would likely be the complete breakdown of the parent compound into simpler, less harmful substances.
The biological detoxification of furan-containing compounds has been studied in various microorganisms, providing insight into potential pathways for the breakdown of Furan, 2,2'-methylenebis-. Although specific metabolic pathways for Furan, 2,2'-methylenebis- have not been detailed, research on other furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220), reveals common detoxification strategies employed by bacteria. researchgate.netmdpi.com
A prevalent mechanism for the detoxification of furan aldehydes in microorganisms like Acinetobacter baylyi involves a series of enzymatic oxidation steps. researchgate.netresearchgate.net This process typically follows an alcohol-aldehyde-acid pathway, where the aldehyde group is first reduced to an alcohol and then oxidized to a carboxylic acid. researchgate.net For example, furfural is converted to the less toxic furoic acid. researchgate.net These reactions are catalyzed by enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases. researchgate.net
For a non-aldehyde furan compound like Furan, 2,2'-methylenebis-, microorganisms may employ other oxidative enzymes, such as cytochrome P450 monooxygenases. These enzymes can initiate degradation by hydroxylating the furan ring, a critical step that increases the compound's water solubility and prepares it for ring cleavage and further metabolism. The resulting intermediates would then enter central metabolic pathways to be further broken down. This enzymatic transformation serves as a crucial detoxification mechanism, converting the lipophilic parent compound into more polar metabolites that can be more easily managed and excreted by the organism.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques Coupled with Mass Spectrometry
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of Furan (B31954), 2,2'-methylenebis- owing to its volatility. The methodology involves the separation of the compound from a sample matrix in the gas phase followed by its detection using a mass spectrometer.
For the separation, a non-polar capillary column, such as one with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS), is typically employed. nist.govchromtech.net.au The use of such columns allows for the effective separation of semi-volatile compounds based on their boiling points and affinities for the stationary phase. The identification of Furan, 2,2'-methylenebis- is confirmed by its retention time and its unique mass spectrum upon electron ionization. The mass spectrum is characterized by a specific fragmentation pattern that serves as a chemical fingerprint for the molecule.
Table 1: Illustrative GC-MS Parameters for Furan, 2,2'-methylenebis- Analysis
| Parameter | Suggested Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-200) for identification; Selected Ion Monitoring (SIM) for quantification |
Note: These parameters are illustrative and require optimization for specific instrumentation and sample matrices.
For quantitative analysis, the use of an internal standard is recommended to correct for variations in sample preparation and injection. In Selected Ion Monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte, which significantly enhances sensitivity and reduces matrix interference.
Headspace Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace prior to GC-MS analysis. researchgate.netnih.gov This technique is based on the partitioning of analytes between the sample matrix, the headspace above the sample, and a coated fiber. researchgate.net
The choice of the SPME fiber coating is critical for the efficient extraction of Furan, 2,2'-methylenebis-. A combination fiber, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often preferred for its ability to adsorb a wide range of analytes, including those with varying polarities and molecular weights. frontiersin.orgmdpi.com The sample is typically heated and agitated in a sealed vial to facilitate the release of the analyte into the headspace, where it is then adsorbed onto the SPME fiber. Subsequently, the fiber is desorbed in the hot GC inlet for analysis.
Table 2: Key HS-SPME Parameters for Optimization
| Parameter | Description | Typical Range |
|---|---|---|
| Fiber Coating | The stationary phase on the fiber that adsorbs the analyte. | DVB/CAR/PDMS, PDMS/DVB |
| Extraction Temperature | Temperature at which the sample is equilibrated and extracted. | 40 - 80 °C |
| Extraction Time | Duration the fiber is exposed to the headspace. | 20 - 60 min |
| Sample Volume | Amount of sample in the headspace vial. | 1 - 5 g or mL |
| Ionic Strength | Addition of salt (e.g., NaCl) to the sample to increase volatility. | 0 - 30% (w/v) |
| Agitation Speed | Speed at which the sample is stirred or shaken during extraction. | 250 - 500 rpm |
Note: The optimal conditions depend on the specific sample matrix and analyte concentration.
For samples that are not amenable to GC analysis or for analytes that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), provides a powerful alternative. Furan, 2,2'-methylenebis- can be analyzed by reverse-phase HPLC. baua.de
A C18 column is commonly used for the separation, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The addition of a small amount of formic acid to the mobile phase is often necessary to facilitate the ionization of the analyte in the mass spectrometer's source. baua.de
Electrospray ionization (ESI) is a suitable ionization technique for this compound. In the tandem mass spectrometer, a specific precursor ion of Furan, 2,2'-methylenebis- is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, making it ideal for the analysis of trace amounts of the compound in complex matrices such as food packaging materials. researchgate.netnih.govshimadzu.com
Optimization of Extraction and Separation Parameters
The development of a robust and reliable analytical method for Furan, 2,2'-methylenebis- necessitates the careful optimization of both extraction and separation parameters. nih.govfrontiersin.org This optimization is crucial to maximize recovery, enhance sensitivity, and ensure accurate quantification.
For HS-SPME-GC-MS, a systematic approach is often employed. This can involve a one-factor-at-a-time (OFAT) optimization, where individual parameters such as extraction time, temperature, and salt concentration are varied while others are kept constant. nih.gov A more comprehensive approach is the use of statistical experimental designs, such as Response Surface Methodology (RSM). frontiersin.orgnih.gov RSM allows for the simultaneous investigation of the effects of multiple parameters and their interactions, leading to the identification of the true optimal conditions with fewer experiments. researchgate.netnih.gov
In the context of LC-MS/MS, optimization focuses on the mobile phase composition, gradient elution profile, and flow rate to achieve the best chromatographic separation. Mass spectrometry parameters, including ionization source settings and collision energies for MRM transitions, must also be fine-tuned to maximize the signal intensity of the target analyte.
Advancements in Ultra-Trace Analysis
The need to detect ever-lower concentrations of chemical compounds has driven significant advancements in analytical instrumentation and methodologies. For Furan, 2,2'-methylenebis-, achieving ultra-trace analysis is critical for assessing its presence in food and environmental samples.
The use of tandem mass spectrometry (GC-MS/MS and LC-MS/MS) is a key advancement. By utilizing MRM, these techniques can filter out chemical noise from the sample matrix, thereby improving the signal-to-noise ratio and lowering the limits of detection (LOD) and quantification (LOQ). baua.denih.gov
In the realm of sample preparation, innovations such as the SPME Arrow have shown promise. The SPME Arrow is a more robust version of the traditional SPME fiber with a larger volume of stationary phase, which can lead to higher extraction efficiencies and improved sensitivity, making it well-suited for trace analysis. restek.com
Furthermore, the development of high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap MS, allows for the highly accurate mass determination of analytes. This capability provides an additional layer of confirmation in compound identification and can be invaluable in complex sample analysis where isobaric interferences may be present. frontiersin.org
Q & A
Basic: What are the recommended synthesis routes and characterization methods for Furan, 2,2'-methylenebis-?
Answer:
Synthesis of Furan, 2,2'-methylenebis- typically involves condensation reactions using formaldehyde or methylene donors under controlled acidic or basic conditions. For structural confirmation, a combination of analytical techniques is essential:
- Elemental analysis to verify purity and stoichiometry.
- Infrared (IR) spectroscopy to identify functional groups (e.g., C-O-C stretching in furan rings at ~1250 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to resolve methylene bridges and aromatic protons (e.g., coupling patterns in furan rings).
- Gas Chromatography-Mass Spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns .
For derivatives like 2,2'-Methylenebis[5-Methyl-Furan], analogous methods apply, with additional focus on substituent effects in spectral data .
Basic: How can researchers distinguish between Furan, 2,2'-methylenebis- and structurally similar compounds?
Answer:
Key discriminators include:
- CAS registry numbers (e.g., 1197-40-6 for Furan, 2,2'-methylenebis- vs. 13679-43-1 for 2,2'-Methylenebis[5-Methyl-Furan]) .
- Mass spectrometry (MS) : Unique fragmentation patterns (e.g., m/z 148 for C₉H₈O₂ in Furan, 2,2'-methylenebis-) .
- Chromatographic retention times (HPLC/GC) optimized for polarity differences caused by substituents (e.g., methyl groups in analogs) .
Advanced: What methodological approaches are used to evaluate the antioxidant activity of methylenebis-furan derivatives?
Answer:
- DPPH Radical Scavenging Assay : Measures hydrogen-donating capacity via UV-Vis absorbance decay at 517 nm. For example, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) showed IC₅₀ values comparable to standard antioxidants .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP functional) predict bond dissociation energies (BDEs) of phenolic O-H groups, correlating with radical scavenging efficiency. Lower BDE values indicate higher antioxidant potential .
- Electrochemical Methods : Cyclic voltammetry to assess redox potentials and electron-transfer mechanisms.
Advanced: How can researchers design toxicity studies for Furan, 2,2'-methylenebis- in biological systems?
Answer:
- In Vitro Models :
- Cytotoxicity assays (e.g., MTT or LDH release) in human cell lines (e.g., HepG2 for hepatic toxicity).
- Genotoxicity screening via Ames test or comet assay.
- In Vivo Models :
- Rodent studies (e.g., rats) with dose-ranging to determine LD₅₀ and NOAEL (No Observed Adverse Effect Level).
- Ethical approval protocols (e.g., adherence to guidelines from institutional review boards, as in FMREC Ethics Committee protocols) .
- Biomarker Analysis : Oxidative stress markers (e.g., glutathione depletion, lipid peroxidation) and histopathology .
Advanced: What computational strategies predict the reactivity of methylenebis-furan derivatives in complex matrices?
Answer:
- Molecular Dynamics (MD) Simulations : Model interactions with solvents or biological membranes to predict solubility and bioavailability.
- Quantum Mechanical Calculations :
- Docking Studies : For bioactivity prediction, dock derivatives into enzyme active sites (e.g., cytochrome P450 for metabolic pathway analysis).
Advanced: How can contradictions in experimental data (e.g., antioxidant vs. pro-oxidant effects) be resolved?
Answer:
- Dose-Response Analysis : Evaluate concentration-dependent effects, as antioxidants may exhibit pro-oxidant behavior at high doses due to redox cycling.
- Context-Specific Assays : Compare results across multiple models (e.g., DPPH vs. ORAC assays) to account for assay-specific biases.
- Mechanistic Probes : Use spin-trapping agents (e.g., TEMPO) in electron paramagnetic resonance (EPR) to detect radical intermediates .
Basic: What are the key spectral signatures of Furan, 2,2'-methylenebis- in NMR and IR?
Answer:
- ¹H NMR :
- Furan ring protons: δ 6.2–7.0 ppm (multiplet patterns due to coupling).
- Methylene bridge: δ 3.8–4.2 ppm (singlet for symmetric bridges).
- ¹³C NMR :
- Furan carbons: δ 110–150 ppm.
- Methylene carbon: δ 30–40 ppm.
- IR : Strong absorption at ~1600 cm⁻¹ (C=C stretching in furan) and ~1250 cm⁻¹ (C-O-C asymmetric stretch) .
Advanced: What strategies optimize the synthesis yield of methylenebis-furan derivatives?
Answer:
- Catalyst Screening : Acidic catalysts (e.g., p-toluenesulfonic acid) improve condensation efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reaction rates.
- Kinetic Control : Lower temperatures (0–25°C) favor selective formation of the methylene bridge over side products.
- Purification Techniques : Column chromatography or recrystallization to isolate high-purity products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
